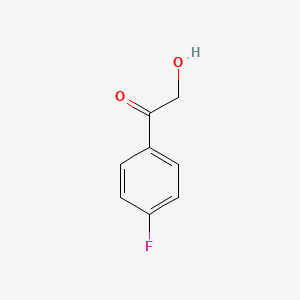

1-(4-Fluorophenyl)-2-hydroxyethanone

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves the coupling of fluorinated ketones with various aromatic or heteroaromatic compounds. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoromethyl-substituted acetophenone with 4-nitrophenyl phenyl ether, followed by reduction with iron and hydrochloric acid . Similarly, the synthesis of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol was achieved by reacting phenol with hexafluoroacetone, using mesitylene as a solvent and methanesulfonic acid as a catalyst . These methods demonstrate the versatility of fluorinated compounds in creating novel materials with potential applications in various fields.

Molecular Structure Analysis

The molecular structure and stability of fluorinated compounds are often investigated using various analytical techniques. For example, the optimized molecular structure and vibrational frequencies of a fluorophenyl-dihydropyrazol compound were studied both experimentally and theoretically, with the geometrical parameters aligning with X-ray diffraction (XRD) data . Charge density studies of crystalline fluorophenyl compounds have also been carried out, revealing weak intermolecular interactions such as C-H...O, C-H...π, π...π, C-H...F, and C-F...F-C, which contribute to the stability of the crystal lattice .

Chemical Reactions Analysis

The reactivity of fluorinated compounds is often associated with the presence of electronegative fluorine atoms, which can influence the chemical behavior of the molecule. For instance, the carbonyl group in a fluorophenyl compound was identified as the most reactive part due to its negative charge, as evidenced by molecular electrostatic potential (MEP) analysis . This reactivity is crucial for the compound's potential inhibitory activity against enzymes and its role in nonlinear optics.

Physical and Chemical Properties Analysis

Fluorinated compounds exhibit a range of physical and chemical properties that make them suitable for various applications. The fluorinated polyimides derived from the synthesized diamine monomer displayed good solubility in polar organic solvents, excellent thermal stability, and outstanding mechanical properties . The phase transition temperatures and thermodynamic parameters of polymers based on fluorinated hydroxyphenyl ethanes were found to decrease with the increasing breadth of the molecules, which correlates with trends observed in low molar mass liquid crystals . Additionally, the potential of fluorinated compounds in creating organic fluoro-containing polymers is highlighted by the presence of easily deprotonated alcoholic and phenolic hydroxyl groups .

Wissenschaftliche Forschungsanwendungen

Resolution in Medicinal Chemistry

- Use in Stereoselective Synthesis : A study focused on the resolution of the nonsteroidal antiandrogen 4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)-propionanilide, a compound related to 1-(4-Fluorophenyl)-2-hydroxyethanone, which is used in medicinal chemistry. The research delved into the chromatographic separation and asymmetric synthesis of enantiomers for therapeutic applications (Tucker & Chesterson, 1988).

Magnetic Properties in Inorganic Chemistry

- Study of Magnetic Properties : Another study explored the structure and magnetic properties of manganese(III) compounds involving meso-tetrakis(2-fluorophenyl)porphinatomanganese(II), demonstrating applications in the field of inorganic chemistry (Brandon et al., 1998).

Polymer Chemistry

- Synthesis in Polymer Chemistry : The compound's utility extends to polymer chemistry, where it's used in synthesizing novel bisphenol monomers for high molecular weight linear poly(arylene ether sulfone)s, indicating applications in materials science and engineering (Li et al., 2006).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-2-hydroxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNZMIDUTPQMIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384610 | |

| Record name | 1-(4-Fluorophenyl)-2-hydroxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)-2-hydroxyethanone | |

CAS RN |

403-31-6 | |

| Record name | 1-(4-Fluorophenyl)-2-hydroxyethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=403-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluorophenyl)-2-hydroxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

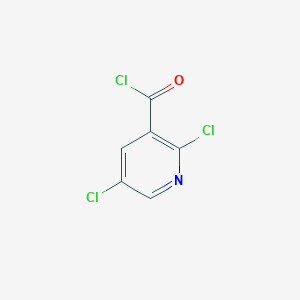

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[(ethoxycarbonyl)thio]acetate](/img/structure/B1305091.png)

![6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine](/img/structure/B1305109.png)

![6-[(4-Chlorophenyl)sulfanyl]-3-pyridinylamine](/img/structure/B1305110.png)